molecular formula C6H11ClF5NO B6350454 4-Pentafluoroethyloxy-butyl-ammonium chloride CAS No. 1286743-94-9

4-Pentafluoroethyloxy-butyl-ammonium chloride

Cat. No.: B6350454
CAS No.: 1286743-94-9
M. Wt: 243.60 g/mol
InChI Key: XZGZUMUVXUQDCX-UHFFFAOYSA-N
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Description

4-Pentafluoroethyloxy-butyl-ammonium chloride: is a quaternary ammonium compound characterized by the presence of a pentafluoroethyloxy group attached to a butyl chain, which is further connected to an ammonium chloride moiety. This compound is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentafluoroethyloxy-butyl-ammonium chloride typically involves the reaction of 4-bromobutyl-pentafluoroethyloxy with an amine, followed by quaternization with methyl chloride. The reaction conditions often include:

    Solvent: Anhydrous acetonitrile or dichloromethane

    Temperature: Room temperature to 50°C

    Catalyst: Tetrabutylammonium bromide (optional)

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Reactant Purity: High-purity reactants to avoid impurities

    Reaction Monitoring: In-line monitoring using NMR or IR spectroscopy

    Purification: Crystallization or chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or cyanide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydroxide in aqueous medium

Major Products:

    Oxidation: Formation of corresponding alcohols or ketones

    Reduction: Formation of amines or hydrocarbons

    Substitution: Formation of quaternary ammonium hydroxides or cyanides

Scientific Research Applications

Chemistry:

    Catalysis: Used as a phase-transfer catalyst in organic synthesis.

    Electrochemistry: Employed as an electrolyte in electrochemical cells.

Biology:

    Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.

Medicine:

    Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

    Surfactants: Used in the formulation of surfactants for cleaning products.

    Ionic Liquids: Acts as a component in the synthesis of ionic liquids for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Pentafluoroethyloxy-butyl-ammonium chloride involves its interaction with cellular membranes, leading to disruption of membrane integrity. This is primarily due to the cationic nature of the ammonium group, which interacts with the negatively charged components of the cell membrane. The pentafluoroethyloxy group enhances the lipophilicity of the compound, facilitating its incorporation into lipid bilayers.

Comparison with Similar Compounds

  • Tetrabutylammonium chloride
  • Tetramethylammonium chloride
  • Hexadecyltrimethylammonium chloride

Comparison:

  • Uniqueness: The presence of the pentafluoroethyloxy group in 4-Pentafluoroethyloxy-butyl-ammonium chloride imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes compared to other quaternary ammonium compounds.
  • Applications: While similar compounds are used in catalysis and as surfactants, the specific structure of this compound makes it particularly effective in applications requiring strong lipophilic interactions.

Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethoxy)butylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F5NO.ClH/c7-5(8,9)6(10,11)13-4-2-1-3-12;/h1-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGZUMUVXUQDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC(C(F)(F)F)(F)F)C[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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